12-(Thiophen-3-yl)dodecane-1-thiol
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Overview
Description
12-(Thiophen-3-yl)dodecane-1-thiol: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Thiophen-3-yl)dodecane-1-thiol typically involves the introduction of a thiophene ring into a dodecane chain. One common method is the condensation reaction, where thiophene is reacted with a dodecane derivative under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the process .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions: 12-(Thiophen-3-yl)dodecane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 12-(Thiophen-3-yl)dodecane-1-thiol is used as a building block in the synthesis of more complex thiophene derivatives. It is also utilized in the development of organic semiconductors and conductive polymers .
Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial and anticancer agents. The unique structure of this compound makes it a candidate for exploring new therapeutic applications .
Medicine: Thiophene derivatives, including this compound, are investigated for their pharmacological properties. They have shown promise in the development of anti-inflammatory and analgesic drugs .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
Mechanism of Action
The mechanism of action of 12-(Thiophen-3-yl)dodecane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring structure.
2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group at position 2.
Uniqueness: 12-(Thiophen-3-yl)dodecane-1-thiol is unique due to its long dodecane chain attached to the thiophene ring. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications in material science and medicinal chemistry .
Properties
CAS No. |
558471-93-5 |
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Molecular Formula |
C16H28S2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
12-thiophen-3-yldodecane-1-thiol |
InChI |
InChI=1S/C16H28S2/c17-13-10-8-6-4-2-1-3-5-7-9-11-16-12-14-18-15-16/h12,14-15,17H,1-11,13H2 |
InChI Key |
JKFKBWXRFWMSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCCCCCCCCS |
Origin of Product |
United States |
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